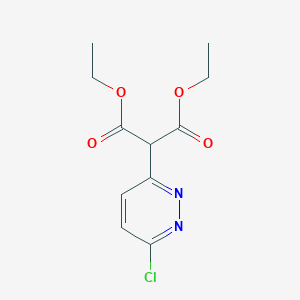
3-Quinolinecarboxylic acid, 1-(2,4-difluorophenyl)-6,8-difluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Difluorophenyl)-6,8-difluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the class of quinolone derivatives
Métodos De Preparación
The synthesis of 1-(2,4-Difluorophenyl)-6,8-difluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the quinoline core: This is achieved through a cyclization reaction involving aniline derivatives and appropriate ketones.
Introduction of the piperazine moiety: This step involves nucleophilic substitution reactions where the piperazine ring is introduced.
Industrial production methods often involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(2,4-Difluorophenyl)-6,8-difluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinolone N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Aplicaciones Científicas De Investigación
1-(2,4-Difluorophenyl)-6,8-difluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinolone derivatives.
Biology: The compound is studied for its antibacterial properties and its potential to inhibit bacterial DNA gyrase and topoisomerase IV.
Medicine: Research is ongoing to explore its potential as an antibacterial agent in the treatment of various infections.
Industry: It is used in the development of new antibacterial drugs and in the study of drug resistance mechanisms.
Mecanismo De Acción
The antibacterial activity of 1-(2,4-Difluorophenyl)-6,8-difluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
Comparación Con Compuestos Similares
1-(2,4-Difluorophenyl)-6,8-difluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is similar to other quinolone derivatives such as ciprofloxacin and levofloxacin. its unique structure, particularly the presence of multiple fluorine atoms and the piperazine moiety, gives it distinct pharmacokinetic and pharmacodynamic properties. These differences can result in variations in antibacterial spectrum, potency, and resistance profiles.
Similar compounds include:
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
Each of these compounds has its own unique set of properties and applications, making them valuable in different clinical and research settings.
Propiedades
Número CAS |
105859-17-4 |
|---|---|
Fórmula molecular |
C20H15F4N3O3 |
Peso molecular |
421.3 g/mol |
Nombre IUPAC |
1-(2,4-difluorophenyl)-6,8-difluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H15F4N3O3/c21-10-1-2-15(13(22)7-10)27-9-12(20(29)30)19(28)11-8-14(23)18(16(24)17(11)27)26-5-3-25-4-6-26/h1-2,7-9,25H,3-6H2,(H,29,30) |
Clave InChI |
SOOLNUOIXZEEPO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-Methoxypyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B12916269.png)
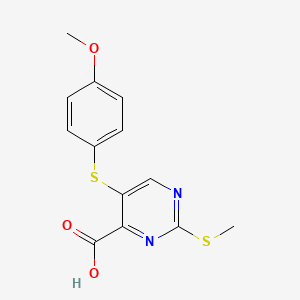

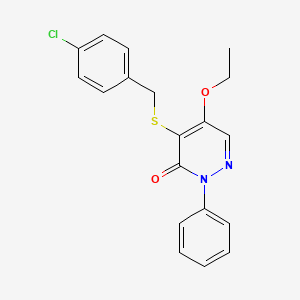
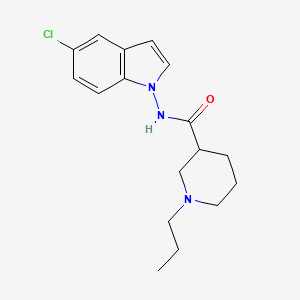
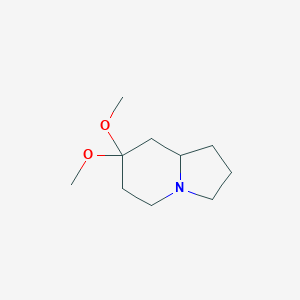
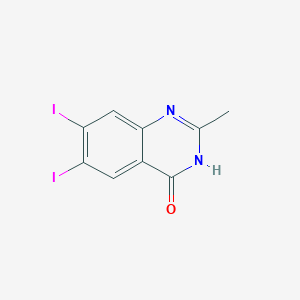
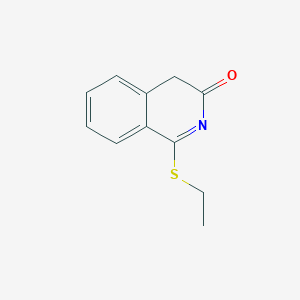
![Furo[2,3-e][1,2]benzoxazole](/img/structure/B12916320.png)
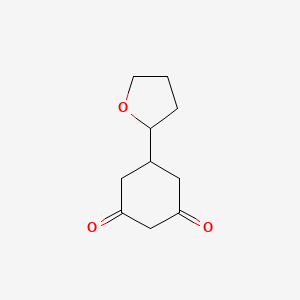
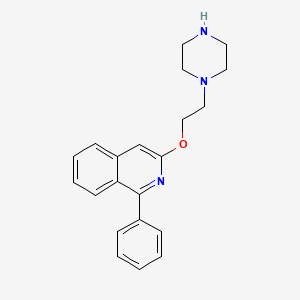
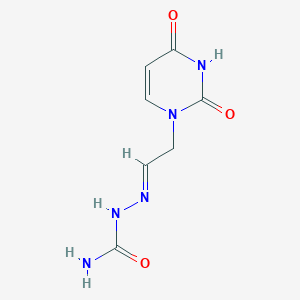
![7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12916352.png)
